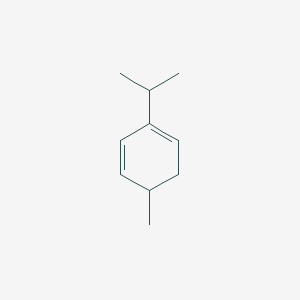

p-Mentha-2,4-diene

Description

Structure

3D Structure

Properties

CAS No. |

586-68-5 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexa-1,3-diene |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6-9H,5H2,1-3H3 |

InChI Key |

AAIXZDBTEWDLSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=C(C=C1)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to p-Mentha-2,4-diene

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Mentha-2,4-diene is a monoterpene with the IUPAC name 5-methyl-2-propan-2-ylcyclohexa-1,3-diene and the CAS number 586-68-5 .[1] As a member of the p-menthane class of compounds, it is a structural isomer of more commonly studied terpenes such as limonene and α-phellandrene. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical identity, physicochemical properties, and a discussion of the synthesis and biological activities of closely related p-menthane derivatives due to the limited specific data on this compound.

Chemical and Physical Properties

While extensive experimental data for this compound is limited, several physicochemical properties have been predicted through computational models. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | PubChem[1] |

| Molecular Weight | 136.23 g/mol | PubChem[1] |

| IUPAC Name | 5-methyl-2-propan-2-ylcyclohexa-1,3-diene | PubChem[1] |

| CAS Number | 586-68-5 | PubChem[1] |

| Predicted XlogP | 3.2 | PubChem[1] |

| Predicted Water Solubility | 2.862 mg/L @ 25 °C | The Good Scents Company[2] |

| Predicted Boiling Point | 184-185 °C | ChemBK[3] |

Synthesis of p-Menthadienes

Experimental Protocol: General Dehydration of a p-Menthenol

Objective: To synthesize a mixture of p-menthadienes from a corresponding p-menthenol precursor.

Materials:

-

p-Menthenol (e.g., menthol)

-

Concentrated sulfuric acid or phosphoric acid

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Diethyl ether or other suitable organic solvent

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, place the p-menthenol precursor.

-

Slowly add a catalytic amount of concentrated acid (e.g., sulfuric acid) to the alcohol with cooling.

-

Heat the mixture under reflux for a specified period to effect dehydration.

-

After cooling, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the organic layer containing the p-menthadienes with an organic solvent like diethyl ether.

-

Wash the organic extract with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of p-menthadiene isomers, can be purified by fractional distillation.

Note: The specific isomer distribution in the final product will depend on the starting alcohol, the acid catalyst used, and the reaction conditions.

Caption: A generalized workflow for the synthesis of p-menthadienes via acid-catalyzed dehydration.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is scarce. However, the activities of structurally related p-menthane derivatives and essential oils from the Mentha genus suggest potential areas for investigation.

Cytotoxicity

A study on the cytotoxicity of various p-menthane derivatives against tumor cell lines revealed that the presence of certain functional groups, such as epoxides and aldehydes, is important for their activity.[4] For instance, (-)-perillaldehyde 8,9-epoxide showed high cytotoxic activity.[4] While this compound was not included in this study, its hydrocarbon structure suggests it may have lower cytotoxicity compared to its oxygenated analogs. Further research is needed to evaluate its specific effects on cancer cell lines.

Anti-inflammatory Activity

Essential oils from Mentha species, which contain a variety of p-menthane monoterpenoids, have demonstrated anti-inflammatory properties.[5][6] For example, Mentha piperita essential oil has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-activated macrophages.[5] The anti-inflammatory effects of Mentha arvensis essential oil have been linked to the inhibition of the ERK/NF-κB signaling pathway.[7] Although the specific contribution of this compound to these effects is unknown, it is plausible that it could contribute to the overall anti-inflammatory profile of these essential oils.

References

- 1. This compound | C10H16 | CID 6428962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 586-68-5 [thegoodscentscompany.com]

- 3. chembk.com [chembk.com]

- 4. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives [mdpi.com]

- 5. Chemical Composition and Anti-Inflammatory, Cytotoxic and Antioxidant Activities of Essential Oil from Leaves of Mentha piperita Grown in China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activities of some Mentha essential oils in lipopolysaccharide-activated macrophages | Tạp chí Nghiên cứu Dược và Thông tin Thuốc [jprdi.vn]

- 7. Mentha arvensis Essential Oil Exerts Anti-Inflammatory in LPS-Stimulated Inflammatory Responses via Inhibition of ERK/NF-κB Signaling Pathway and Anti-Atopic Dermatitis-like Effects in 2,4-Dinitrochlorobezene-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

p-Mentha-2,4-diene: A Comprehensive Technical Review of its Chemistry, Analysis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Mentha-2,4-diene is a monoterpene hydrocarbon with the molecular formula C₁₀H₁₆. It is a structural isomer of several other well-known p-menthadienes, such as limonene, and the terpinene and phellandrene isomers. Found as a constituent in the essential oils of various plants, including certain Mentha species and Valencia orange oil, this compound has garnered interest for its potential biological activities and as a versatile chemical intermediate. This technical guide provides a comprehensive review of the current state of research on this compound, focusing on its synthesis, purification, spectroscopic characterization, and known biological properties. All quantitative data are summarized in structured tables, and detailed experimental protocols for key methodologies are provided. Furthermore, relevant pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Chemical and Physical Properties

This compound, also known by its IUPAC name 5-methyl-2-(1-methylethyl)-1,3-cyclohexadiene, possesses a unique conjugated diene system within a cyclohexadiene ring, substituted with a methyl and an isopropyl group. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | [1] |

| CAS Number | 586-68-5 | [1] |

| Appearance | Colorless to pale yellow oily liquid | [2] |

| Boiling Point | 183-185 °C | [2] |

| Density | 0.861 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.489 | [2] |

| Solubility | Insoluble in water; soluble in ethanol | [2] |

| Odor | Aromatic pine aroma with a micro-sweet citrus flavor | [2] |

Synthesis and Isolation

The synthesis and isolation of this compound can be approached through various methods, primarily involving the isomerization of other readily available monoterpenes or extraction from natural sources.

Synthesis via Isomerization

A common strategy for the synthesis of p-menthadienes involves the acid-catalyzed isomerization of other terpenes. For instance, α-pinene, a major component of turpentine, can be converted to a mixture of monocyclic p-menthadienes, including this compound, through a dehydroisomerization process.[3] Similarly, limonene can be isomerized to the conjugated diene α-terpinene, which can be a precursor or exist in equilibrium with other p-menthadienes under certain conditions.[4][5]

Experimental Protocol: Acid-Catalyzed Isomerization of α-Pinene

-

Catalyst Preparation: A silica-supported zinc oxide (ZnO/SiO₂) catalyst can be prepared by impregnating silica gel with a solution of zinc nitrate, followed by drying and calcination.[3]

-

Reaction Setup: The reaction is typically carried out in a fixed-bed reactor system in the gas phase.

-

Reaction Conditions: α-Pinene is vaporized and passed over the heated catalyst bed (e.g., 370 °C).[3] The flow rate (WHSV) is optimized to maximize the yield of the desired p-menthadienes.

-

Product Collection and Analysis: The reaction products are condensed and collected. The composition of the product mixture is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different isomers, including this compound.

-

Purification: Fractional distillation under reduced pressure is employed to separate the individual p-menthadiene isomers based on their boiling points.

Isolation from Natural Sources

This compound is a natural constituent of various essential oils. A notable source is Valencia orange oil. The isolation from these natural matrices typically involves extraction of the essential oil followed by chromatographic separation.

Experimental Protocol: Isolation from Essential Oils

-

Essential Oil Extraction: Hydrodistillation is a common method for extracting essential oils from plant material.[6][7] The plant material is placed in a still with water and heated. The steam, carrying the volatile organic compounds, is condensed and collected. The essential oil, being immiscible with water, is then separated.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the extracted essential oil is determined using GC-MS. This allows for the identification and quantification of this compound within the oil mixture.[6]

-

GC Conditions: A capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) to separate the various components of the essential oil.

-

MS Conditions: Electron ionization (EI) at 70 eV is standard for generating mass spectra, which are then compared to spectral libraries for compound identification.

-

-

Purification: Preparative gas chromatography or column chromatography on silica gel can be used to isolate this compound from the other components of the essential oil. The fractions are collected and analyzed by GC-MS to confirm purity.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Olefinic Protons | 5.5 - 6.5 | m | - |

| Allylic Protons | 2.0 - 2.8 | m | - |

| Isopropyl CH | 2.5 - 3.0 | sept | ~7 |

| Methyl Protons | 0.9 - 1.1 | d | ~7 |

| Ring CH₂ | 1.5 - 2.0 | m | - |

| Ring CH | 2.0 - 2.5 | m | - |

¹³C NMR Spectroscopy (Predicted)

| Carbon | Chemical Shift (ppm) |

| Olefinic Carbons | 120 - 140 |

| Isopropyl CH | 30 - 35 |

| Methyl Carbons | 20 - 25 |

| Ring CH₂ | 25 - 35 |

| Ring CH | 30 - 40 |

Biological Activities and Potential Mechanisms of Action

Research into the specific biological activities of isolated this compound is still in its early stages. However, studies on essential oils containing this compound and on structurally related p-menthane derivatives provide insights into its potential therapeutic applications.

Anti-inflammatory Activity

Essential oils from various Mentha species, which may contain this compound, have demonstrated anti-inflammatory properties.[8][9][10][11][12] The proposed mechanisms often involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[8][9][10][11][12] These pathways regulate the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Some monoterpenoids with a p-menthane skeleton have been shown to selectively inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[4] While direct evidence for this compound is lacking, its structural similarity to these active compounds suggests it may also possess COX-inhibitory activity.

Experimental Protocol: In Vitro Anti-inflammatory Assays

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[8][13]

-

Pro-inflammatory Cytokine Levels: The levels of cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: The expression levels of genes encoding for pro-inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by quantitative real-time PCR (qRT-PCR).

-

Western Blot Analysis: The protein levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p65, ERK) are assessed by Western blotting.[8][13]

-

Cytotoxicity

The cytotoxic potential of this compound has not been extensively studied. However, research on structurally related p-menthane derivatives has shown varying degrees of cytotoxicity against different cancer cell lines. The presence and position of functional groups, such as hydroxyl and epoxide moieties, as well as stereochemistry, appear to play a significant role in determining the cytotoxic activity.

Conclusion

This compound is a naturally occurring monoterpene with potential applications in the chemical and pharmaceutical industries. While methods for its synthesis through isomerization of other terpenes and its isolation from essential oils are established, there is a need for more detailed and optimized protocols for its large-scale production in high purity. The biological activities of this compound, particularly its anti-inflammatory potential, are promising but require further investigation to elucidate the specific molecular mechanisms of action. Future research should focus on obtaining comprehensive spectroscopic data for unambiguous characterization, developing efficient and selective synthesis methods, and conducting in-depth biological studies to validate its therapeutic potential. This will pave the way for the development of novel drugs and other valuable products derived from this interesting monoterpene.

References

- 1. iris.cnr.it [iris.cnr.it]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Limonene - Wikipedia [en.wikipedia.org]

- 6. Evaluation of Mentha arvensis essential oil and its major constituents for fungitoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mentha arvensis Essential Oil Exerts Anti-Inflammatory in LPS-Stimulated Inflammatory Responses via Inhibition of ERK/NF-κB Signaling Pathway and Anti-Atopic Dermatitis-like Effects in 2,4-Dinitrochlorobezene-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 10. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Dietary modulation of cytokine production and biologic functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C10H16 | CID 6428962 - PubChem [pubchem.ncbi.nlm.nih.gov]

Conformational Landscape of p-Mentha-2,4-diene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Mentha-2,4-diene, a monoterpene with a cyclohexadiene framework, presents a fascinating case for conformational analysis due to the interplay of its rigid diene system and the steric influence of its substituents. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for elucidating its biological activity and potential applications in drug development. This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing the theoretical principles, experimental methodologies, and computational approaches pertinent to its study. While direct experimental data on the conformational preferences of this compound is limited in publicly available literature, this guide synthesizes information from related substituted cyclohexadiene systems to predict its likely conformational behavior and outlines the necessary protocols to validate these hypotheses.

Introduction to the Conformational Analysis of this compound

The p-menthane skeleton, a substituted cyclohexane ring, is a common motif in a vast array of natural products. The introduction of a conjugated diene system in this compound significantly influences its geometry. The cyclohexadiene ring is expected to adopt a non-planar conformation to alleviate steric strain. The primary conformers are anticipated to be distorted boat or half-chair forms. The key determinants of the conformational equilibrium are the torsional strain within the ring and the steric interactions involving the methyl and isopropylidene substituents.

The conformational state of a molecule can profoundly impact its interaction with biological targets such as enzymes and receptors. Therefore, a thorough understanding of the conformational landscape of this compound is a critical prerequisite for any structure-activity relationship (SAR) studies and rational drug design efforts.

Predicted Conformational Preferences

Based on the principles of conformational analysis of substituted cyclohexadienes, the this compound ring is expected to exist in a dynamic equilibrium between two principal conformers. The planarity of the four sp2 hybridized carbon atoms of the diene system forces the remaining two sp3 hybridized carbons out of this plane, leading to a twisted conformation. The substituents will preferentially occupy positions that minimize steric hindrance.

Due to the lack of specific experimental data for this compound, the following table summarizes expected qualitative conformational preferences based on the analysis of similar substituted cyclohexene and cyclohexadiene systems.

| Conformer | Ring Conformation | Substituent Orientation (Methyl) | Substituent Orientation (Isopropylidene) | Expected Relative Stability |

| Conformer A | Twisted Boat/Half-Chair | Pseudo-equatorial | - | More Stable |

| Conformer B | Twisted Boat/Half-Chair | Pseudo-axial | - | Less Stable |

Note: The terms "pseudo-equatorial" and "pseudo-axial" are used to describe the orientations of substituents on the non-planar sp3 carbons of the cyclohexadiene ring.

Experimental Protocols for Conformational Analysis

A definitive conformational analysis of this compound would necessitate a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.

Methodology:

-

Sample Preparation: A solution of purified this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration of 5-10 mg/mL.

-

¹H NMR Spectroscopy: High-resolution ¹H NMR spectra are acquired to determine chemical shifts and scalar coupling constants (J-values). Vicinal coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments are performed to identify protons that are close in space. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for structure determination.

-

Variable Temperature (VT) NMR: VT-NMR studies can be conducted to investigate the dynamic equilibrium between different conformers. Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational exchange.

Computational Chemistry

Quantum mechanical calculations are invaluable for predicting the geometries, relative energies, and spectroscopic properties of different conformers.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics (e.g., MMFF94) or semi-empirical methods to identify all possible low-energy conformers.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ). The relative energies of the conformers are calculated to determine their theoretical populations.

-

Calculation of NMR Parameters: NMR chemical shifts and coupling constants for the optimized geometries can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These calculated parameters can then be compared with the experimental data to validate the predicted conformational model.

Visualizing Conformational Analysis Workflows and Equilibria

The following diagrams, generated using the DOT language, illustrate the logical flow of a conformational analysis study and the equilibrium between the predicted conformers of this compound.

Caption: Workflow for the conformational analysis of this compound.

Caption: Predicted conformational equilibrium of this compound.

Conclusion

The conformational analysis of this compound is a crucial step in understanding its chemical and biological properties. Although direct experimental data is currently scarce, a combination of established principles of stereochemistry and powerful analytical and computational techniques can provide a detailed picture of its conformational landscape. The methodologies and workflows presented in this guide offer a robust framework for researchers to investigate the three-dimensional structure of this compound and other related terpenes, thereby facilitating future endeavors in natural product synthesis and drug discovery.

Methodological & Application

p-Mentha-2,4-diene as a Precursor for Novel Pharmaceutical Compounds: An Overview of Current Research and Future Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Mentha-2,4-diene, a monoterpene hydrocarbon, presents a unique chemical scaffold that has been explored to a limited extent as a precursor for novel pharmaceutical compounds. As a member of the p-menthane class of monoterpenoids, it shares a structural backbone with well-known bioactive compounds such as menthol and p-menthane-3,8-diol (PMD). While research into the direct pharmaceutical applications of this compound derivatives is not extensive, the broader family of p-menthanes has demonstrated a range of pharmacological activities, suggesting the potential of this scaffold in drug discovery. This document provides an overview of the current landscape, potential applications, and hypothetical synthetic strategies involving this compound.

Current Landscape and Research Gaps

Currently, there is a notable scarcity of published research specifically detailing the use of this compound as a direct precursor for the synthesis of novel pharmaceutical compounds. The existing scientific literature primarily focuses on its more prevalent isomers and derivatives, such as limonene, menthol, and PMD. These related compounds have established roles, for instance, as insect repellents and possess properties including analgesic and anti-inflammatory effects. The lack of extensive research on this compound itself represents a significant gap but also an opportunity for novel investigations in medicinal chemistry.

Hypothetical Applications and Synthetic Strategies

Given its conjugated diene system, this compound is an attractive candidate for a variety of chemical transformations to generate diverse molecular architectures with potential biological activities.

Diels-Alder Reaction for Scaffold Diversification

The conjugated diene structure of this compound makes it an ideal substrate for the Diels-Alder reaction, a powerful tool in organic synthesis for the construction of complex cyclic systems. By reacting this compound with various dienophiles, a wide array of bicyclic adducts can be synthesized. These adducts can serve as rigid scaffolds for the development of new therapeutic agents.

Hypothetical Experimental Workflow: Diels-Alder Reaction

Caption: Hypothetical workflow for a Diels-Alder reaction using this compound.

Derivatization of the Double Bonds

The two double bonds in this compound offer reactive sites for various chemical modifications, including epoxidation, dihydroxylation, and hydrogenation. These transformations can introduce new functional groups, altering the molecule's polarity, reactivity, and potential for biological interactions. For example, epoxidation followed by ring-opening reactions can lead to a variety of functionalized p-menthane derivatives.

Potential Pharmacological Activities

While direct evidence is limited for this compound derivatives, the known biological activities of related p-menthanes suggest potential therapeutic areas for investigation.

| Potential Pharmacological Activity | Evidence from Related p-Menthane Derivatives |

| Analgesic and Anti-inflammatory | Menthol is a well-known analgesic that interacts with TRPM8 receptors.[1] |

| Insect Repellent | p-Menthane-3,8-diol (PMD) is an effective insect repellent. |

| Anticancer | Some studies have suggested the anti-cancer effects of menthol and its derivatives.[1] |

| Antibacterial | Menthol has been shown to have antibacterial properties.[1] |

Protocols for Synthesis and Characterization

Due to the lack of specific examples in the literature, detailed experimental protocols for the synthesis of pharmaceutical compounds from this compound cannot be provided. However, general synthetic methodologies for reactions such as the Diels-Alder reaction or epoxidation are well-established in organic chemistry and can be adapted for this specific substrate.

General Protocol for a Diels-Alder Reaction:

-

Reactant Preparation: Dissolve this compound and a suitable dienophile (e.g., N-phenylmaleimide) in an appropriate solvent (e.g., toluene or xylene) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization: Characterize the purified adduct using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Signaling Pathway Illustration (Hypothetical)

Should a derivative of this compound be found to have, for example, anti-inflammatory properties by inhibiting the NF-κB pathway, a diagram illustrating this could be constructed.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.

Conclusion and Future Directions

This compound remains an under-explored starting material in the realm of pharmaceutical sciences. Its structural features, particularly the conjugated diene system, offer significant potential for the synthesis of a diverse range of novel compounds. Future research should focus on systematically exploring the reactivity of this compound and screening the resulting derivatives for a variety of biological activities. Such studies could unveil new therapeutic leads and expand the utility of the p-menthane scaffold in drug discovery. The development of efficient and stereoselective synthetic routes to functionalized this compound derivatives will be crucial for unlocking its full potential as a precursor for novel pharmaceutical compounds.

References

Application Notes and Protocols: Enantioselective Synthesis of p-Mentha-2,4-diene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-menthane scaffold is a prominent structural motif in a wide array of natural products and pharmacologically active compounds. The controlled, enantioselective synthesis of its derivatives, particularly those containing the p-Mentha-2,4-diene core, is of significant interest for the development of novel therapeutics and chiral building blocks. While specific literature detailing the enantioselective synthesis of this compound derivatives is not extensively available, established organocatalytic methods for asymmetric Diels-Alder reactions provide a robust and adaptable framework for accessing these chiral cyclohexene structures.

This document outlines a general protocol for the enantioselective synthesis of cyclic diene derivatives, based on the well-established aminocatalyzed Diels-Alder reaction.[1] This approach, utilizing a chiral imidazolidinone catalyst, offers high levels of enantioselectivity and can be conceptually applied to the synthesis of this compound derivatives through the reaction of appropriately substituted dienes and dienophiles.

Core Concept: Asymmetric Organocatalytic Diels-Alder Reaction

The strategy hinges on the reversible formation of an iminium ion from an α,β-unsaturated aldehyde and a chiral amine catalyst. This activation lowers the LUMO of the dienophile, facilitating a [4+2] cycloaddition with a diene. The chiral environment provided by the catalyst directs the approach of the diene, leading to the formation of a specific enantiomer of the cyclohexene product. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle.[1]

General Reaction Scheme

Below is a conceptual reaction scheme illustrating the application of an organocatalyzed Diels-Alder reaction for the synthesis of a this compound derivative.

Figure 1. Conceptual reaction for the synthesis of this compound derivatives.

Catalytic Cycle

The proposed catalytic cycle for the aminocatalyzed Diels-Alder reaction involves the formation of a chiral iminium ion, which then undergoes cycloaddition with the diene.

Figure 2. Catalytic cycle of the enantioselective organocatalytic Diels-Alder reaction.

Experimental Protocol: General Procedure

The following is a general experimental protocol adapted from the literature for the enantioselective Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene, catalyzed by a chiral imidazolidinone salt.[1]

Materials:

-

Chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one trifluoroacetic acid salt)

-

α,β-Unsaturated aldehyde (dienophile)

-

Diene

-

Anhydrous solvent (e.g., CH2Cl2/H2O mixture)

-

Standard laboratory glassware and stirring equipment

-

Reagents for workup and purification (e.g., diethyl ether, water, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in the chosen solvent system, add the chiral imidazolidinone catalyst (5-20 mol%).

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).

-

Add the diene (2.0-3.0 equiv) to the reaction mixture.

-

Stir the reaction mixture vigorously for the specified time (typically 3-24 hours), monitoring the consumption of the aldehyde by TLC or GC.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched cycloadduct.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Experimental Workflow

The general workflow for the synthesis and analysis of the target compounds is outlined below.

Figure 3. General experimental workflow for the organocatalyzed Diels-Alder reaction.

Representative Data

The following table summarizes representative data for the enantioselective Diels-Alder reaction between various dienophiles and cyclopentadiene, demonstrating the efficacy of the chiral imidazolidinone catalyst system.[1]

| Entry | Dienophile (Aldehyde) | Diene | Catalyst Loading (mol%) | Yield (%) | exo:endo Ratio | Enantiomeric Excess (ee, %) |

| 1 | Acrolein | Cyclopentadiene | 5 | 85 | 1:2.7 | 86 |

| 2 | Crotonaldehyde | Cyclopentadiene | 5 | 82 | 1:3.6 | 90 |

| 3 | Cinnamaldehyde | Cyclopentadiene | 5 | 99 | >1:20 | 93 |

Application and Outlook

The presented protocol offers a robust starting point for the development of a specific enantioselective synthesis of this compound derivatives. By selecting appropriate substituted 1,3-dienes (e.g., α-terpinene precursors) and α,β-unsaturated aldehydes, this methodology can be adapted to generate a variety of chiral p-menthane structures. Further optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, may be necessary to achieve high yields and enantioselectivities for specific target molecules. The resulting enantioenriched this compound derivatives are valuable intermediates for the synthesis of complex natural products and novel pharmaceutical agents.

References

Application Note: Enhanced HPLC Detection of p-Mentha-2,4-diene via Pre-Column Derivatization

Abstract

This application note describes a robust and sensitive method for the determination of p-Mentha-2,4-diene, a non-chromophoric terpene, using High-Performance Liquid Chromatography (HPLC) with UV detection. To enhance its detectability, a pre-column derivatization strategy based on the Diels-Alder reaction with 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD) is employed. This method provides a significant improvement in sensitivity and selectivity, making it suitable for the quantitative analysis of this compound in various sample matrices.

Introduction

This compound is a monoterpene with a conjugated diene system. Terpenes are a large class of naturally occurring organic compounds that are often challenging to analyze by HPLC-UV due to their lack of strong chromophores.[1][2] While gas chromatography (GC) is a common technique for terpene analysis, HPLC offers advantages for non-volatile or thermally labile samples.[3] To overcome the poor UV absorbance of this compound, a derivatization step is necessary to introduce a chromophoric tag into the molecule.[4][5]

Conjugated dienes, such as the one present in this compound, undergo a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, with a suitable dienophile. This application note details a method utilizing 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD), a potent dienophile containing a nitro-aromatic chromophore, as the derivatizing agent. The resulting derivative exhibits strong UV absorbance, allowing for sensitive detection by HPLC.

Experimental

Materials and Reagents

-

This compound standard (Sigma-Aldrich, >95% purity)

-

4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD) (Sigma-Aldrich)

-

Acetonitrile (HPLC grade, Fisher Scientific)

-

Water (Milli-Q grade)

-

Dichloromethane (ACS grade, Fisher Scientific)

-

Trifluoroacetic acid (TFA) (Sigma-Aldrich)

Instrumentation

-

Agilent 1260 Infinity II HPLC system equipped with:

-

Quaternary Pump

-

Autosampler

-

Thermostatted Column Compartment

-

Diode Array Detector (DAD)

-

Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 50% B to 95% B in 10 min, hold at 95% B for 2 min, return to 50% B in 1 min, hold for 2 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | 340 nm |

Protocols

Standard Solution Preparation

-

This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane.

-

NPTAD Derivatizing Reagent Solution (500 µg/mL): Accurately weigh 5 mg of NPTAD and dissolve it in 10 mL of acetonitrile. Note: This solution should be freshly prepared and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Pre-Column Derivatization Protocol

-

To 100 µL of each this compound working standard solution in a microcentrifuge tube, add 100 µL of the NPTAD derivatizing reagent solution.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature (25 °C) for 15 minutes in the dark.

-

After the reaction is complete, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase (50:50 Water:Acetonitrile with 0.1% TFA).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Results and Discussion

The Diels-Alder reaction between this compound and NPTAD results in a stable, highly conjugated derivative that is readily detectable by UV-Vis spectrophotometry. The reaction is rapid and proceeds under mild conditions.

Method Validation

The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Linearity: The method demonstrated excellent linearity over the concentration range of 1 µg/mL to 100 µg/mL for the derivatized this compound.

| Parameter | Value |

| Concentration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Linear Regression Equation | y = 12543x + 876 |

LOD and LOQ: The limit of detection and limit of quantification were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

| Parameter | Value |

| LOD | 0.25 µg/mL |

| LOQ | 0.75 µg/mL |

Precision and Accuracy: The precision of the method was evaluated by performing six replicate analyses of a 50 µg/mL standard. The accuracy was determined by the recovery of a known amount of this compound spiked into a blank matrix.

| Parameter | Value |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery %) | 98.5% |

Visualizations

Caption: Experimental workflow for the derivatization and analysis of this compound.

Caption: Diels-Alder derivatization reaction of this compound with NPTAD.

Conclusion

This application note presents a straightforward and sensitive HPLC-UV method for the analysis of this compound following pre-column derivatization with NPTAD. The described protocol offers excellent linearity, low detection limits, and good precision and accuracy. This method is a valuable tool for researchers and professionals in the fields of natural product analysis, flavor and fragrance chemistry, and drug development who require a reliable method for the quantification of non-chromophoric terpenes.

References

- 1. Can HPLC-UV Be Used For Terpenes Analysis In Cannabis? [restek.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]

- 4. researchgate.net [researchgate.net]

- 5. welch-us.com [welch-us.com]

Application Notes and Protocols for the Use of p-Mentha-2,4-diene as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the prospective use of p-Mentha-2,4-diene as an internal standard (IS) in chromatographic analyses, particularly for the quantification of other monoterpenes and volatile compounds. While direct documented applications of this compound as an internal standard are not widely available, its chemical properties make it a plausible candidate for such applications. This document outlines a hypothetical, yet scientifically grounded, protocol for its validation and use.

Introduction

Internal standards are essential in chromatography for improving the precision and accuracy of quantitative analysis. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the sample. It should also be chromatographically resolved from the analytes. This compound, a monoterpene, possesses characteristics that make it a suitable candidate as an internal standard for the analysis of other terpenes and volatile organic compounds by Gas Chromatography (GC).

Key Properties of this compound:

-

Chemical Formula: C₁₀H₁₆

-

Molar Mass: 136.23 g/mol

-

Boiling Point: Approximately 176-178 °C

-

Structure: A cyclic monoterpene, structurally similar to many common terpenes found in essential oils and pharmaceutical preparations.

Principle of Use as an Internal Standard

When added in a known, constant amount to all samples (standards and unknowns), the internal standard's peak area can be used to normalize the peak areas of the analytes. This corrects for variations in injection volume, sample preparation, and instrument response. The quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Potential Applications

The use of this compound as an internal standard is proposed for the following applications:

-

Quantification of monoterpenes and sesquiterpenes in essential oils: Many essential oils contain a complex mixture of terpenes. This compound can serve as a single internal standard for the quantification of multiple terpene components.

-

Analysis of volatile compounds in herbal extracts and pharmaceutical formulations: Its volatility and chemical nature are compatible with the analysis of other volatile components in complex matrices.

-

Quality control of raw materials in the fragrance and flavor industry: Ensuring consistent levels of specific terpenes is crucial for product quality.

Experimental Protocol: Quantification of Limonene and α-Pinene in a Mixture

This protocol describes a hypothetical GC-Flame Ionization Detection (FID) method for the quantification of limonene and α-pinene using this compound as an internal standard.

4.1. Materials and Reagents

-

Standards: Limonene (≥99%), α-Pinene (≥98%), this compound (≥95%)

-

Solvent: Hexane (HPLC grade)

-

Sample: A hypothetical mixture containing limonene and α-pinene.

4.2. Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of hexane to obtain a concentration of 1 mg/mL.

-

Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 100 mg each of limonene and α-pinene and dissolve them in 100 mL of hexane to obtain a concentration of 1 mg/mL for each analyte.

-

Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock solution with hexane and adding a constant amount of the IS Stock solution to each. The final concentration of the internal standard should be consistent across all calibration levels. A typical concentration for the internal standard would be 50 µg/mL.

4.3. Sample Preparation

-

Accurately weigh an appropriate amount of the sample.

-

Dissolve the sample in a known volume of hexane.

-

Add a precise volume of the IS Stock solution to the sample solution to achieve the same internal standard concentration as in the calibration standards (50 µg/mL).

-

Vortex the solution to ensure homogeneity.

4.4. GC-FID Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 300 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 180 °C

-

Hold: 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

4.5. Data Analysis

-

Integrate the peak areas of limonene, α-pinene, and this compound.

-

Calculate the response factor (RF) for each analyte using the following equation from the analysis of the calibration standards: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

-

Calculate the concentration of each analyte in the unknown samples using the following equation: Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RF)

Data Presentation

Table 1: Hypothetical Retention Times of Analytes and Internal Standard

| Compound | Retention Time (min) |

| α-Pinene | 8.5 |

| Limonene | 10.2 |

| This compound (IS) | 11.5 |

Table 2: Hypothetical Calibration Data for Limonene

| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 10 | 50000 | 250000 | 0.20 |

| 25 | 125000 | 250000 | 0.50 |

| 50 | 250000 | 250000 | 1.00 |

| 100 | 500000 | 250000 | 2.00 |

| 200 | 1000000 | 250000 | 4.00 |

Validation of the Method

Before routine use, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing a blank sample and a sample spiked with the analytes and IS to ensure no interfering peaks are present at the retention times of interest.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by a linear regression of the calibration curve data. A correlation coefficient (r²) > 0.99 is generally considered acceptable.

-

Accuracy: The closeness of the test results to the true value. This can be determined by spike recovery experiments at different concentration levels.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Visualizations

Caption: Experimental workflow for quantification using an internal standard.

Caption: Logical relationship of internal standard quantification.

Conclusion

While not yet a commonly cited internal standard, this compound shows promise for the quantitative analysis of terpenes and other volatile compounds by GC. Its structural similarity to many common monoterpenes and its distinct retention time make it a strong candidate. The hypothetical protocol provided here, based on established chromatographic principles, offers a starting point for researchers to develop and validate a robust analytical method using this compound as an internal standard. Proper method validation is crucial to ensure reliable and accurate results.

Application Notes and Protocols for the Diels-Alder Reaction of p-Mentha-2,4-diene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for conducting the Diels-Alder reaction with p-mentha-2,4-diene, a substituted cyclohexadiene. The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings, a common scaffold in many natural products and pharmaceutical compounds.[1] This protocol will focus on the reaction of this compound with a representative dienophile, maleic anhydride, to form the corresponding tricyclic adduct.

Principle of the Reaction

The Diels-Alder reaction involves the concerted interaction between the π-electrons of a conjugated diene and a dienophile (an alkene or alkyne). The reaction's rate and efficiency are influenced by the electronic properties of the reactants; typically, electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction.[1] this compound, a substituted 1,3-cyclohexadiene, is a suitable diene for this transformation. Maleic anhydride is a highly reactive dienophile due to the presence of two electron-withdrawing carbonyl groups.[2] The stereochemistry of the reaction is highly controlled, generally proceeding via an endo transition state.

Experimental Protocol

This protocol is adapted from general procedures for Diels-Alder reactions of cyclic dienes with maleic anhydride.

Materials:

-

This compound

-

Maleic anhydride

-

Toluene (or Xylene for higher temperatures)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of toluene (approximately 10-15 mL).

-

Addition of Dienophile: To this solution, add maleic anhydride (1.0 eq) portion-wise while stirring.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110 °C for toluene) using a heating mantle or oil bath.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[3] The reaction is typically complete within 1-3 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. If a precipitate forms, the product can be isolated by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization.[4] A common solvent system for recrystallization of Diels-Alder adducts is a mixture of ethyl acetate and hexane.[4] Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a desiccator.[4] Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, and IR).

Safety Precautions:

-

Maleic anhydride is corrosive and an irritant; handle with gloves in a fume hood.[2]

-

Toluene and xylene are flammable and irritants; work in a well-ventilated fume hood.[2]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Data Presentation

The following table summarizes the typical quantitative data for the Diels-Alder reaction between a terpene diene (α-terpinene, a close analog of this compound) and maleic anhydride.[5]

| Parameter | Value |

| Reactants | |

| α-Terpinene (Diene) | 100 mmol |

| Maleic Anhydride (Dienophile) | 110 mmol |

| Solvent | |

| Ethyl Acetate | 81.7 mL |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | Not specified |

| Product | |

| Yield | 91% |

| Melting Point | 108-112 °C |

Spectroscopic Characterization

The following are representative ¹H and ¹³C NMR chemical shifts for the Diels-Alder adduct of α-terpinene and maleic anhydride, which serve as a reference for the characterization of the this compound adduct.[5]

¹H NMR (600 MHz, CDCl₃): δ = 5.79 (d, J = 6.2 Hz, 1H), 3.25-3.19 (m, 1H), 3.12 (dd, J = 8.8, 3.3 Hz, 1H), 3.07 (dd, J = 8.8, 3.1 Hz, 1H), 2.99 (s, 1H), 1.84-1.75 (m, 4H), 1.32 (dd, J = 14.2, 8.9 Hz, 1H), 1.14 (m, 1H), 1.10-1.04 (m, 1H), 0.93 (d, J = 6.6 Hz, 3H), 0.84 (d, J = 6.6 Hz, 3H).[5]

¹³C NMR (126 MHz, CDCl₃): δ = 173.09, 172.77, 142.50, 122.53, 46.31, 44.60, 44.28, 37.92, 35.26, 33.12, 29.99, 20.99, 20.73, 20.38.[5]

Mandatory Visualization

Caption: Experimental workflow for the Diels-Alder reaction.

References

Application Note: Synthesis of Grandisol, a Key Insect Pheromone, from a p-Menthane Derivative

Introduction

Grandisol is a monoterpene alcohol that serves as a potent aggregation pheromone for several insect species, most notably the cotton boll weevil (Anthonomus grandis). Its effective use in integrated pest management strategies for monitoring and controlling insect populations necessitates efficient and scalable synthetic routes. This application note details a robust protocol for the synthesis of (±)-grandisol, starting from the readily available p-menthane derivative, (-)-β-pinene. The synthetic strategy involves a key photooxygenation step to generate a pivotal intermediate, followed by a series of transformations to construct the characteristic cyclobutane ring of the target pheromone. This methodology offers a practical approach for researchers and professionals in drug development and agricultural science.

Overall Synthetic Scheme

The synthesis of (±)-grandisol from (-)-β-pinene is a multi-step process that leverages photochemical and standard organic transformations. The overall workflow is depicted below.

Figure 1: Synthetic workflow for (±)-Grandisol from (-)-β-Pinene.

Data Presentation

The following table summarizes the quantitative data for each key step in the synthesis of (±)-grandisol from (-)-β-pinene.

| Step | Reaction | Starting Material | Product | Reagents | Yield (%) | Purity (%) | Reference |

| 1 | Photooxygenation & Reduction | (-)-β-Pinene | Mixture of pinene-derived alcohols | Rose Bengal, O₂, NaBH₄ | ~70-80 | - | [1] |

| 2 | Acetylation | Pinene-derived alcohols | 9-Acetoxymethyl-α-pinene & 9-Acetoxymethyl-β-pinene | Acetic anhydride, Pyridine | >95 | - | [1] |

| 3 | Oxidation | Acetoxymethyl pinenes | 2αH-9-Acetoxymethylpinan-4-one | CrO₃, Pyridine | ~60-70 | >95 (GC) | [1] |

| 4 | Photolysis | Acetoxymethylpinan-4-one | Grandisol Acetate Intermediate | UV light (medium-pressure Hg lamp), Pyrex filter | ~40-50 | - | [1] |

| 5 | Hydrolysis | Grandisol Acetate | (±)-Grandisol | LiAlH₄ | >90 | >98 (GC-MS) | [1] |

Experimental Protocols

Step 1 & 2: Synthesis of 9-Acetoxymethyl-α-pinene and 9-Acetoxymethyl-β-pinene

-

A solution of (-)-β-pinene (13.6 g, 100 mmol) and Rose Bengal (100 mg) in methanol (200 mL) is prepared in a Pyrex photoreactor.

-

The solution is cooled to 0°C and oxygen is bubbled through while irradiating with a 450W medium-pressure mercury lamp for 8 hours.

-

The reaction mixture is then cooled to -10°C, and sodium borohydride (3.8 g, 100 mmol) is added portion-wise over 30 minutes.

-

The mixture is stirred for an additional 4 hours at room temperature.

-

The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether (200 mL). The organic layer is washed with water (3 x 100 mL) and brine (100 mL), then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude pinene-derived alcohols.

-

The crude alcohols are dissolved in pyridine (50 mL) and cooled to 0°C. Acetic anhydride (12 mL) is added dropwise, and the mixture is stirred overnight at room temperature.

-

The reaction mixture is poured into ice-water (200 mL) and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed to yield a mixture of 9-acetoxymethyl-α-pinene and 9-acetoxymethyl-β-pinene, which can be used in the next step without further purification.

Step 3: Synthesis of 2αH-9-Acetoxymethylpinan-4-one

-

A solution of the mixture of acetoxymethyl pinenes (10 g) in pyridine (100 mL) is added to a stirred suspension of chromium trioxide (15 g) in pyridine (150 mL) at 0°C.

-

The mixture is stirred at room temperature for 24 hours.

-

The reaction mixture is poured into water (500 mL) and extracted with diethyl ether (3 x 200 mL).

-

The combined organic layers are washed with 1M HCl (2 x 200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to afford 2αH-9-acetoxymethylpinan-4-one as a colorless oil.[1]

Step 4: Photolysis to Grandisol Acetate Intermediate

-

A solution of 2αH-9-acetoxymethylpinan-4-one (5 g) in anhydrous diethyl ether (250 mL) is placed in a quartz photoreactor.

-

The solution is deoxygenated by bubbling argon for 30 minutes.

-

The solution is irradiated with a medium-pressure mercury lamp through a Pyrex filter for 48 hours.

-

The solvent is carefully removed under reduced pressure to yield the crude grandisol acetate intermediate.

Step 5: Synthesis of (±)-Grandisol

-

A solution of the crude grandisol acetate intermediate (2 g) in anhydrous diethyl ether (50 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (0.5 g) in diethyl ether (50 mL) at 0°C.

-

The mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the slow addition of water (0.5 mL), followed by 15% NaOH solution (0.5 mL) and then water (1.5 mL).

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 8:2) to afford (±)-grandisol as a colorless oil.[1]

Signaling Pathways and Logical Relationships

The photochemical cleavage of the pinanone ring system is a critical step in this synthesis, proceeding through a Norrish Type I cleavage to form a diradical intermediate, which then rearranges to the cyclobutane structure of grandisol.

Figure 2: Key photochemical rearrangement pathway.

Conclusion

This application note provides a detailed and experimentally validated protocol for the synthesis of the insect pheromone (±)-grandisol from the readily available p-menthane derivative, (-)-β-pinene. The described methodology, which includes a key photochemical rearrangement, is scalable and provides the target compound in good overall yield and high purity. This synthetic route is a valuable tool for researchers in chemical ecology and for professionals involved in the development of sustainable pest management solutions.

References

Application Notes and Protocols for the Biocatalytic Transformation of p-Mentha-2,4-diene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential biocatalytic transformations of p-mentha-2,4-diene and detailed protocols for conducting such experiments. Due to the limited direct research on this compound, the information presented is largely extrapolated from studies on structurally related p-menthadienes, such as α-terpinene and γ-terpinene. The protocols provided are adaptable and serve as a starting point for the investigation of this compound biotransformations.

Introduction to Biocatalytic Transformations of p-Menthadienes

p-Menthadienes are a class of monoterpenes with a cyclohexane ring and two carbon-carbon double bonds. While extensive research exists on the biocatalysis of common isomers like limonene, α-terpinene, and γ-terpinene, this compound remains a less explored substrate. Nevertheless, the enzymatic machinery of various microorganisms, particularly fungi and bacteria, is known to catalyze a range of reactions on terpene skeletons. These transformations, including hydroxylations, epoxidations, and oxidations, can lead to the synthesis of novel, high-value compounds with potential applications in the pharmaceutical, fragrance, and food industries.

The primary enzymatic reactions anticipated for this compound are driven by cytochrome P450 monooxygenases, which are capable of introducing oxygen atoms into the terpene structure with high regio- and stereoselectivity.

Potential Biocatalytic Transformations and Products

Based on the biotransformation of analogous p-menthadienes, the following transformations of this compound are plausible:

-

Hydroxylation: The introduction of hydroxyl groups at various positions on the ring or on the isopropyl substituent is a common reaction catalyzed by fungi such as Aspergillus and Penicillium species.

-

Epoxidation: The double bonds within the cyclohexadiene ring are susceptible to epoxidation by microbial enzymes.

-

Aromatization: Dehydrogenation of the ring can lead to the formation of p-cymene, a valuable aromatic compound. Some bacteria, like Pseudomonas species, are known to metabolize p-cymene further.

-

Diol Formation: Hydroxylation of the double bonds can result in the formation of corresponding diols, as has been observed with α-terpinene.

The table below summarizes known biocatalytic transformations of related p-menthadienes, which can serve as a predictive guide for this compound.

Table 1: Summary of Biocatalytic Transformations of Related p-Menthadienes

| Substrate | Microorganism/Enzyme | Transformation Type | Product(s) | Yield (%) | Reference |

| α-Terpinene | Corynespora cassiicola DSM 62475 | Dihydroxylation | (1R,2R)-3-p-menthene-1,2-diol | 49 | [1] |

| α-Terpinene | Corynespora cassiicola DSM 62475 | Oxidation | (1R)-2-oxo-3-p-menthenol | 2.3 | [1] |

| (R)-(+)-Limonene | Penicillium digitatum | Hydroxylation, Epoxidation | α-terpineol, cis- and trans-p-menth-2-en-1-ol, neodihydrocarveol, limonene oxide | Not specified | [2] |

| (-)-α-Pinene | Aspergillus niger NRRL 326 | Hydration/Rearrangement | (S)-(+)-carvone hydrate | 4.28 | [3][4] |

| (-)-Menthol | Aspergillus niger | Hydroxylation | C-8, C-9, C-7, C-6, and C-1 hydroxylated derivatives | Not specified | [1] |

| (-)-Isopulegol | Rhodococcus rhodochrous IEGM 1362 | Hydroxylation, Oxidation | 10-hydroxy and 10-carboxy derivatives | Not specified | [5] |

Experimental Protocols

The following are detailed protocols for the screening and preparative-scale biotransformation of this compound using fungal and bacterial cultures.

Protocol 1: Fungal Biotransformation of this compound (Adapted from protocols for other monoterpenes)

Objective: To screen various fungal strains for their ability to transform this compound and to identify the resulting products.

Materials:

-

Fungal strains (e.g., Aspergillus niger, Penicillium digitatum, Corynespora cassiicola)

-

Potato Dextrose Agar (PDA) plates and slants

-

Potato Dextrose Broth (PDB)

-

This compound (substrate)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Sterile shake flasks (250 mL)

-

Rotary shaker incubator

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Fungal Culture Preparation:

-

Inoculate PDA plates with the desired fungal strains and incubate at 25-28°C for 5-7 days until sporulation.

-

Prepare a spore suspension by adding sterile saline solution (0.9% NaCl) with 0.1% Tween 80 to the sporulated culture and gently scraping the surface with a sterile loop.

-

Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

-

-

Screening-Scale Fermentation:

-

Inoculate 50 mL of PDB in 250 mL shake flasks with 1 mL of the spore suspension.

-

Incubate the flasks on a rotary shaker at 150 rpm and 25-28°C for 48-72 hours to allow for mycelial growth.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 100 mg/mL.

-

Add the substrate solution to the fungal cultures to a final concentration of 0.5-1.0 g/L. A substrate-free control and a non-inoculated control should also be prepared.

-

Continue the incubation under the same conditions for another 5-10 days.

-

-

Extraction and Analysis:

-

After the incubation period, harvest the entire content of each flask (mycelium and broth).

-

Homogenize the mycelium and extract the mixture three times with an equal volume of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analyze the crude extract by GC-MS to identify potential transformation products by comparing the chromatograms of the experimental flasks with the controls.

-

Protocol 2: Bacterial Biotransformation of this compound (Adapted from protocols for p-cymene degradation)

Objective: To investigate the transformation of this compound by bacterial strains, particularly those known for terpene and aromatic hydrocarbon degradation.

Materials:

-

Bacterial strains (e.g., Pseudomonas putida, Rhodococcus sp.)

-

Nutrient Agar (NA) plates

-

Minimal Salt Medium (MSM) supplemented with a carbon source (e.g., glucose)

-

This compound (substrate)

-

Sterile shake flasks (250 mL)

-

Rotary shaker incubator

-

Centrifuge

-

Analytical instrumentation (GC-MS, HPLC)

Procedure:

-

Bacterial Culture Preparation:

-

Streak the bacterial strains on NA plates and incubate at 30°C for 24-48 hours.

-

Inoculate a single colony into 10 mL of nutrient broth and grow overnight at 30°C with shaking.

-

-

Biotransformation Experiment:

-

Inoculate 50 mL of MSM in 250 mL shake flasks with the overnight bacterial culture (1% v/v).

-

Incubate at 30°C and 180 rpm until the culture reaches the mid-logarithmic phase of growth.

-

Add this compound to the cultures to a final concentration of 0.1-0.5 g/L. It is advisable to add the substrate in small portions over time to minimize toxicity.

-

Include a substrate-free control and a non-inoculated control.

-

Continue incubation for an additional 24-72 hours.

-

-

Sample Analysis:

-

Periodically withdraw samples from the cultures.

-

Centrifuge the samples to separate the cells from the supernatant.

-

Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the organic extract by GC-MS or HPLC to monitor the disappearance of the substrate and the formation of products.

-

Visualizations

The following diagrams illustrate the potential biocatalytic pathways and a general experimental workflow for the transformation of this compound.

Caption: General experimental workflow for the biocatalytic transformation of this compound.

Caption: Putative metabolic pathways for the biocatalytic transformation of this compound.

References

Application Notes and Protocols for the Isolation of p-Mentha-2,4-diene from Natural Mixtures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for isolating p-Mentha-2,4-diene, a monoterpene found in various natural sources. The protocols detailed below are intended to guide researchers through the extraction and purification of this compound for further study and potential applications in drug development and other scientific fields.

Data Presentation: Abundance of p-Menthadiene Isomers in Various Essential Oils

The concentration of this compound and its isomers can vary significantly depending on the plant source, geographical location, harvest time, and extraction method. The following table summarizes the reported concentrations of relevant p-menthadiene isomers in the essential oils of several plants. While this compound is not always the most abundant isomer, this data can help in selecting a suitable starting material for its isolation.

| Plant Source | Essential Oil Component | Concentration Range (%) |

| Dill (Anethum graveolens) | α-Phellandrene | 18.04 - 62.5[1][2] |

| Limonene | 3.7 - 42[1][3] | |

| Carvone | 1.28 - 35[3] | |

| Parsley (Petroselinum crispum) | β-Phellandrene | 10.0 - 35.9[3] |

| 1,3,8-p-Menthatriene | 7.9 - 23.4[3] | |

| Myristicin | 30.7 - 43.2[3] | |

| Mentha species | Limonene | 1.0 - 5.9 |

| Pulegone | 0.1 - 13.0 | |

| Menthone | 11.2 - 45.6 |

Experimental Protocols

The isolation of this compound from a natural mixture typically involves a multi-step process, beginning with the extraction of the essential oil from the plant material, followed by one or more chromatographic or distillation techniques to separate the target compound from other components.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes a general method for obtaining essential oils from plant material.

Materials:

-

Fresh or dried plant material (e.g., dill seeds, parsley leaves)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Weigh a suitable amount of the plant material and place it into the round-bottom flask of the Clevenger apparatus.

-

Add distilled water to the flask, ensuring the plant material is fully submerged. The ratio of plant material to water can vary but is typically around 1:10 (w/v).

-

Set up the Clevenger apparatus with the heating mantle.

-

Heat the mixture to boiling. The steam and volatile components will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.

-

Continue the distillation for 3-4 hours, or until no more oil is collected.

-

Carefully collect the separated essential oil from the apparatus.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed glass vial in a cool, dark place.

Protocol 2: Isolation by Fractional Distillation under Vacuum

Fractional distillation is effective for separating compounds with different boiling points. As terpenes can degrade at high temperatures, performing the distillation under vacuum is recommended to lower their boiling points.[4][5]

Materials:

-

Crude essential oil

-

Fractional distillation apparatus (including a fractionating column, condenser, receiving flasks, and a vacuum pump)

-

Heating mantle with a magnetic stirrer

-

Boiling chips or magnetic stir bar

-

Thermometer

Procedure:

-

Set up the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.

-

Place the crude essential oil and boiling chips into the distillation flask.

-

Begin to slowly heat the flask while stirring.

-

Apply a vacuum to the system, carefully monitoring the pressure.

-

Observe the temperature at the top of the fractionating column. Collect the different fractions as the temperature stabilizes at the boiling point of each component. The boiling points of p-menthadiene isomers are close, so a slow and careful distillation is crucial.

-

Collect the fraction corresponding to the boiling point of this compound. The exact boiling point will depend on the pressure.

-

Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition and the purity of the isolated this compound.

Protocol 3: Purification by Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their polarity.

Materials:

-

Fraction enriched with this compound from distillation

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar solvent (e.g., pure hexane).

-

Dissolve the this compound enriched fraction in a minimal amount of the initial solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Begin eluting the column with the solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation by Thin Layer Chromatography (TLC) or by analyzing small aliquots of the fractions by GC-MS.

-

Combine the fractions containing pure this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Protocol 4: High-Purity Isolation by Preparative Gas Chromatography (Prep-GC)

For obtaining highly pure this compound, preparative gas chromatography is the method of choice.

Materials:

-

Partially purified this compound

-

Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column)

-

Collection traps

-

GC-MS for purity analysis

Procedure:

-

Optimize the separation conditions on an analytical GC-MS to determine the retention time of this compound and to ensure good resolution from other isomers.

-

Transfer the optimized method to the preparative GC system.

-

Inject the partially purified this compound sample onto the preparative GC column.

-

Set the collection system to trap the eluent at the retention time corresponding to this compound.

-

Multiple injections may be necessary to collect a sufficient quantity of the pure compound.

-

Analyze the collected fraction by analytical GC-MS to confirm its purity.

Visualizations

The following diagrams illustrate the workflow and logical relationships of the isolation techniques described.